Cas no 875781-43-4 (2-Bromo-5H-pyrrolo[2,3-b]pyrazine)

2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic brominated compound serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its pyrrolopyrazine core structure is valuable for constructing complex molecular frameworks, particularly in the development of bioactive molecules and drug candidates. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, which are critical for modifying the scaffold. This compound exhibits high purity and stability, ensuring reliable performance in synthetic applications. Its utility spans medicinal chemistry, where it contributes to the design of kinase inhibitors and other therapeutic agents. Suitable for controlled functionalization, it is a preferred choice for researchers seeking precise structural modifications.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine structure
875781-43-4 structure
商品名:2-Bromo-5H-pyrrolo[2,3-b]pyrazine
CAS番号:875781-43-4
MF:C6H4BrN3
メガワット:198.020059585571
MDL:MFCD09834822
CID:69218
PubChem ID:25067308

2-Bromo-5H-pyrrolo[2,3-b]pyrazine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4,7-diazaindole
    • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
    • 2-bromo-5H-pyrrolo[3,2-b]pyrazine
    • 5H-PYRROLO[2,3-B]PYRAZINE, 2-BROMO-
    • PubChem20664
    • PubChem16377
    • EOS306
    • KTKMLXBEBKGQGL-UHFFFAOYSA-N
    • 5-methyl-3-pyridine-1H-pyrazole
    • BCP27240
    • BDBM50127013
    • SC1651
    • CB0143
    • FCH874051
    • TRA0046160
    • CM14228
    • 2-bromanyl-5H-pyr
    • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (ACI)
    • 4H-Pyrrolo[2,3-b]pyrazine, 2-bromo- (9CI)
    • 2-Bromo-4H-pyrrolo[2,3-b]pyrazine
    • SY007444
    • FT-0648057
    • 2-bromanyl-5H-pyrrolo[2,3-b]pyrazine
    • W-205236
    • FS-3280
    • EN300-214980
    • 875781-43-4
    • AM20070392
    • MFCD09834822
    • AC-23734
    • Z1198233192
    • SCHEMBL22980418
    • CHEMBL3628247
    • SCHEMBL421369
    • A15862
    • AKOS006326434
    • DTXSID50648618
    • BP-30046
    • A842277
    • CS-W008866
    • J-517067
    • AKOS028109150
    • DB-023135
    • 1H-Pyrrolo[2,3-b]pyrazine, 2-bromo-
    • TC8BC9REU8
    • 4H-Pyrrolo[2,3-b]pyrazine, 2-bromo-
    • MDL: MFCD09834822
    • インチ: 1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
    • InChIKey: KTKMLXBEBKGQGL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C2C(C=CN2)=N1

計算された属性

  • せいみつぶんしりょう: 196.95900
  • どういたいしつりょう: 196.959
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 41.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 2.00
  • ゆうかいてん: No data available
  • ふってん: 265ºC
  • フラッシュポイント: 114ºC
  • 屈折率: 1.746
  • PSA: 41.57000
  • LogP: 1.72040
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Bromo-5H-pyrrolo[2,3-b]pyrazine セキュリティ情報

2-Bromo-5H-pyrrolo[2,3-b]pyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-5H-pyrrolo[2,3-b]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007444-25g
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 ≥95%
25g
¥1038.00 2024-07-09
Enamine
EN300-214980-0.05g
2-bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-214980-1.0g
2-bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 95%
1g
$24.0 2023-05-31
eNovation Chemicals LLC
D632835-10g
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 97%
10g
$350 2024-05-24
eNovation Chemicals LLC
K11033-5g
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 97%
5g
$120 2024-05-24
eNovation Chemicals LLC
D494067-25G
2-bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 97%
25g
$180 2024-05-23
Ambeed
A112243-5g
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 98%
5g
$30.0 2025-02-24
Apollo Scientific
OR323262-25g
5-Bromo-4,7-diazaindole
875781-43-4 98%
25g
£147.00 2025-02-20
Enamine
EN300-214980-10.0g
2-bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 95%
10g
$109.0 2023-05-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZV750-20g
2-Bromo-5H-pyrrolo[2,3-b]pyrazine
875781-43-4 98%
20g
2986.0CNY 2021-07-10

2-Bromo-5H-pyrrolo[2,3-b]pyrazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt; overnight, rt
2.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; 3 h, 80 °C
リファレンス
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; 3 h, 80 °C
リファレンス
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl sulfoxide ;  45 min, rt; 3 h, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt; overnight, rt
3.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; 3 h, 80 °C
リファレンス
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

2-Bromo-5H-pyrrolo[2,3-b]pyrazine Raw materials

2-Bromo-5H-pyrrolo[2,3-b]pyrazine Preparation Products

2-Bromo-5H-pyrrolo[2,3-b]pyrazine 関連文献

2-Bromo-5H-pyrrolo[2,3-b]pyrazineに関する追加情報

Introduction to 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No. 875781-43-4)

2-Bromo-5H-pyrrolo[2,3-b]pyrazine, identified by its CAS number 875781-43-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrolopyrazine class, a structurally intriguing scaffold that has been extensively explored for its potential biological activities. The presence of both bromine and nitrogen-containing rings makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and development.

The molecular structure of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine consists of a fused ring system comprising a pyrrole ring and a pyrazine ring, with a bromine substituent at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for medicinal chemists. The bromine atom, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl motifs, which are commonly found in many bioactive pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The scaffold of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine has been leveraged to design small-molecule inhibitors that interact with specific biological targets. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical in cancer therapy. The brominated pyrrolopyrazine derivatives exhibit promising inhibitory activity against tyrosine kinases, such as Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These kinases play a crucial role in signal transduction pathways that drive cell proliferation and survival.

One of the most compelling aspects of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop molecules with enhanced binding affinity and selectivity towards disease-causing proteins. For example, derivatives of this scaffold have been investigated for their potential in modulating histone deacetylases (HDACs), which are implicated in various cancers and inflammatory diseases. By incorporating additional functional groups or employing structure-activity relationship (SAR) studies, chemists can fine-tune the properties of these derivatives to optimize their therapeutic efficacy.

The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the condensation of 2-amino benzaldehyde with glyoxal or its derivatives to form an intermediate pyrrolopyrazine core. Subsequent bromination at the 2-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). These synthetic strategies highlight the compound's accessibility and feasibility for large-scale production, which is essential for both academic research and industrial applications.

The pharmacological profile of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives continues to be an area of active investigation. Preclinical studies have revealed that certain analogs exhibit anti-inflammatory properties by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, making it a key target for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Furthermore, some derivatives have shown neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The versatility of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine extends beyond its use as an intermediate in drug development. It has also been employed in materials science applications due to its ability to form coordination complexes with metal ions. These metal complexes exhibit interesting photophysical properties and have been explored for use in luminescent sensors and catalysts. The ability to tune the electronic structure of these complexes by modifying the substituents on the pyrrolopyrazine ring opens up new possibilities for designing advanced functional materials.

In conclusion, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No. 875781-43-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules targeting various diseases. As research progresses, the applications of this compound are expected to expand further into new therapeutic areas and materials science domains. The continued exploration of its derivatives will undoubtedly lead to groundbreaking discoveries that benefit human health and technological advancements.

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